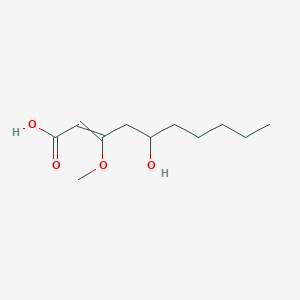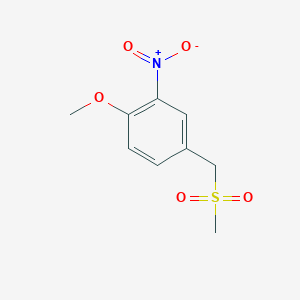
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a methanesulfonylmethyl group attached to a benzene ring substituted with a methoxy group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the methanesulfonylmethyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. These interactions can affect various biochemical pathways and enzyme activities.
相似化合物的比较
Similar Compounds
4-(Methanesulfonylmethyl)-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
4-(Methanesulfonylmethyl)-2-nitrobenzene:
4-(Methanesulfonylmethyl)-1-nitrobenzene: Lacks both the methoxy and nitro groups, leading to distinct chemical behavior.
Uniqueness
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the methoxy and nitro groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H11NO5S |
|---|---|
分子量 |
245.25 g/mol |
IUPAC 名称 |
1-methoxy-4-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO5S/c1-15-9-4-3-7(6-16(2,13)14)5-8(9)10(11)12/h3-5H,6H2,1-2H3 |
InChI 键 |
FIGOUDOAOFGHHC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


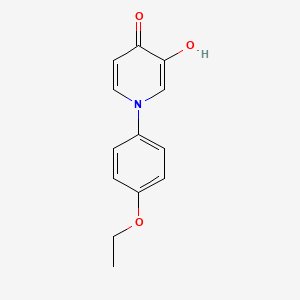
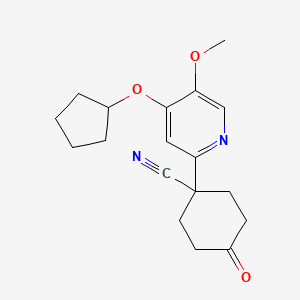
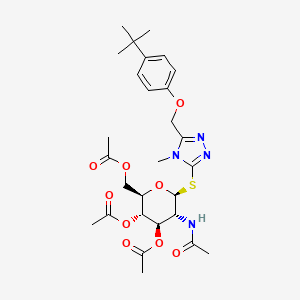
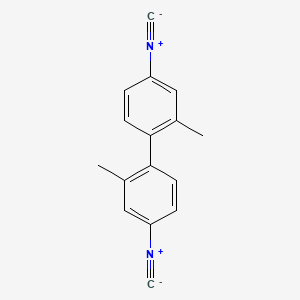
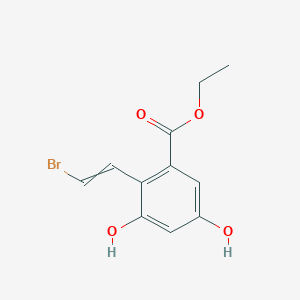
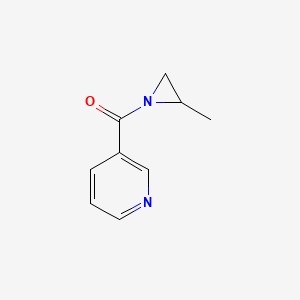
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
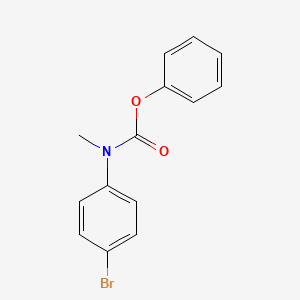


![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
